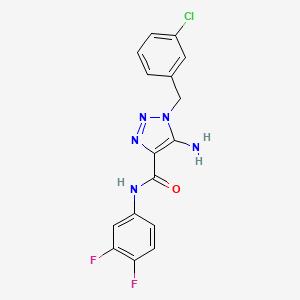

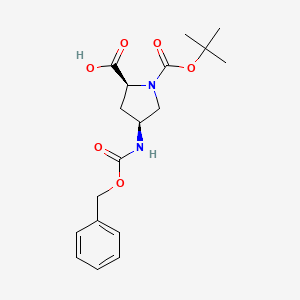

![molecular formula C16H14N2O3S2 B2804382 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole CAS No. 324045-09-2](/img/structure/B2804382.png)

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole” is a chemical compound that has been used in scientific research . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors . It is also used in the synthesis of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . A common method involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular formula of “6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole” is C9H9NOS2 . The structure of thiazole compounds is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole”, can undergo various chemical reactions . For example, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Applications De Recherche Scientifique

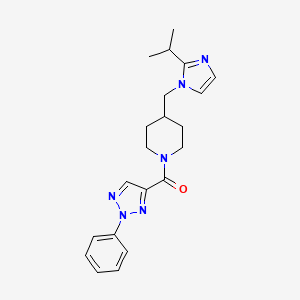

Carbon-Junction N-Terminal Kinase Inhibitors

6-Ethoxy-2-mercaptobenzothiazole (also known as 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole) serves as a valuable reagent in the preparation of nitrothiazolythio benzothiazoles . These compounds are potent inhibitors of carbon-junction N-terminal kinases (JNKs). JNKs play crucial roles in cellular signaling pathways, including stress responses, apoptosis, and inflammation. By inhibiting JNKs, researchers can explore novel therapeutic strategies for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions .

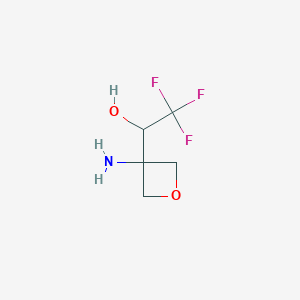

Active Pharmaceutical Ingredient Synthesis

This compound finds application in the synthesis of active pharmaceutical ingredients (APIs) . APIs are the biologically active components in medications. Researchers utilize 6-Ethoxy-2-mercaptobenzothiazole as a building block to create novel drug candidates. Its unique structure and reactivity make it a valuable intermediate in the development of potential therapeutic agents .

Matrix-Assisted Laser Desorption Mass Spectrometry (MALDI-MS)

In the field of mass spectrometry , 6-Ethoxy-2-mercaptobenzothiazole serves as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . MALDI-MS is a powerful technique used to analyze biomolecules (such as proteins, peptides, and nucleic acids). The compound assists in ionizing and desorbing these molecules, allowing precise mass determination. Researchers rely on MALDI-MS for proteomics, metabolomics, and structural analysis of biological macromolecules .

Solubility and Compatibility

Mécanisme D'action

Target of Action

Similar compounds, such as benzyl-substituted thiobenzoazoles, have been shown to exhibit antifungal activity against a group of phytopathogenic fungi .

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways, often disrupting essential biological processes .

Biochemical Pathways

Related compounds have been found to inhibit quorum sensing in gram-negative bacteria, affecting biofilm formation and virulence production .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, and these properties can significantly impact a compound’s bioavailability .

Result of Action

Related compounds have shown promising antifungal activities, suggesting that this compound may also have similar effects .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

6-ethoxy-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-21-13-7-8-14-15(9-13)23-16(17-14)22-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXSOPQPDRXFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)